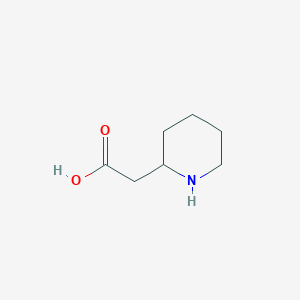

2-Piperidylacetic Acid

Beschreibung

Contextual Significance within Heterocyclic Compound Research

The piperidine ring is a prevalent structural motif found in a vast number of natural products and synthetic pharmaceuticals, including analgesics, antipsychotics, and antihistamines. vulcanchem.com The significance of 2-piperidylacetic acid in heterocyclic compound research stems from its utility as a versatile intermediate for creating these complex piperidine-containing molecules. cymitquimica.comvulcanchem.com

Researchers utilize this compound and its protected forms, such as N-Cbz-2-piperidineacetic acid, as foundational templates. vulcanchem.com The presence of multiple functional groups—the secondary amine and the carboxylic acid—allows for selective chemical transformations. The nitrogen atom can be protected, enabling modifications to the carboxylic acid group (e.g., esterification or amide formation), or the acid can be modified to allow reactions at the nitrogen. vulcanchem.com This controlled reactivity is crucial in the multi-step synthesis of targeted pharmaceutical agents.

Furthermore, derivatives of this compound are instrumental in developing novel compounds. For instance, the compound is a key precursor for inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which are investigated for treating metabolic syndromes. researchgate.netnih.gov Chemoenzymatic approaches using lipase-catalyzed reactions with esters of this compound have been explored to produce enantiopure β-amino esters, which are valuable chiral building blocks for pharmaceuticals. researchgate.net This highlights the compound's role in advancing stereoselective synthesis and creating compounds with specific biological activities. researchgate.netcymitquimica.com

Table 1: Selected Derivatives of this compound and Their Research Context

| Compound Name | CAS Number | Molecular Formula | Research Area of Interest |

| This compound, α-phenyl- (Ritalinic Acid) | 19395-41-6 | C13H17NO2 | Metabolite of methylphenidate; synthetic intermediate. cymitquimica.commubychem.com |

| N-Cbz-2-piperidineacetic acid | 137428-09-2** | C15H19NO4 | Protected intermediate in organic and pharmaceutical synthesis. vulcanchem.com |

| N-Boc-2-piperidylacetic acid methyl ester | Not specified | Not specified | Substrate in enzyme-catalyzed reactions for producing enantiopure compounds. researchgate.net |

| AZD4017 | Not specified | Not specified | Potent inhibitor of 11β-HSD1 for metabolic syndrome research. researchgate.netnih.gov |

Historical Perspectives and Initial Research Interests

Initial interest in this compound and its derivatives can be traced back to several distinct areas of chemical and biological investigation. One of the earliest contexts was in the study of natural products. For example, during the investigation of the biosynthesis of Lythraceae alkaloids like decodine and decinine, this compound was used as a degradation product to help determine the structure and metabolic pathways of the parent alkaloids. cdnsciencepub.comcdnsciencepub.com These studies in the 1970s demonstrated that a fragment of the alkaloid structure could be recovered as this compound, providing insight into how lysine was incorporated into the final molecule. cdnsciencepub.com

Another significant driver of research was the compound's identification as a major metabolite of methylphenidate, a widely used pharmaceutical. hpra.iemedicines.org.au This metabolite, technically α-phenyl-2-piperidylacetic acid, is often referred to as ritalinic acid. cymitquimica.commubychem.comhres.ca Understanding the metabolism of methylphenidate, where 60-86% of a dose is excreted as this acetic acid derivative, spurred interest in the synthesis and properties of ritalinic acid and, by extension, the parent this compound scaffold. mubychem.comhpra.iemedicines.org.au

Early synthetic chemistry research also explored methods for preparing piperidine derivatives. A thesis from the Massachusetts Institute of Technology involved a reinvestigation of the hydrogenation of β-furyl-β-alanine to produce a precursor to methyl 3-hydroxy-2-piperidylacetate, showcasing early academic interest in the synthesis of functionalized piperidine acetic acids as potential intermediates for more complex molecules. mit.edu More recent studies have focused on creating hydrazide derivatives of 2-(N-piperidyl)acetic acid to investigate their biological activities. nih.govresearchgate.net

Table 2: Timeline of Key Research Interest in this compound

| Time Period | Research Focus | Key Findings/Methods |

| 1950s | Synthesis of Piperidine Derivatives | Reinvestigation of the hydrogenation of β-furyl-β-alanine as a route to 3-hydroxy-2-piperidylacetic acid derivatives. mit.edu |

| 1970s | Natural Product Biosynthesis | Used as a degradation product to elucidate the biosynthetic pathway of Lythraceae alkaloids from lysine. cdnsciencepub.comcdnsciencepub.com |

| Post-1970s | Drug Metabolism | Identified as the major metabolite (ritalinic acid) of methylphenidate, prompting further study. hpra.iemedicines.org.auhres.ca |

| 2000s-Present | Medicinal Chemistry & Asymmetric Synthesis | Used as a scaffold for potent enzyme inhibitors (e.g., for 11β-HSD1) and in chemoenzymatic synthesis of chiral molecules. researchgate.netnih.govresearchgate.net |

Eigenschaften

IUPAC Name |

2-piperidin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7(10)5-6-3-1-2-4-8-6/h6,8H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNLNZMJMCUWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390377 | |

| Record name | piperidin-2-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19832-04-3 | |

| Record name | piperidin-2-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Piperidineacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2-piperidylacetic Acid

Chemical Synthesis Approaches

The synthesis of 2-piperidylacetic acid can be achieved through various chemical routes, yielding either a racemic mixture of its stereoisomers or, through more sophisticated methods, a single enantiomer. The choice of strategy often depends on the desired stereochemical outcome and the availability of starting materials.

The most common approach to producing racemic this compound involves the hydrogenation of its aromatic precursor, 2-pyridylacetic acid. researchgate.netmit.edu This reaction reduces the pyridine ring to a piperidine ring. A typical procedure involves dissolving 2-pyridylacetic acid in an acidic solution and subjecting it to hydrogen gas under pressure in the presence of a metal catalyst, such as platinum oxide. researchgate.netmit.edu This method reliably produces the racemic form of the target compound. When a reaction produces a chiral product from achiral reagents, the result is always a racemic mixture, meaning both enantiomers are formed in equal amounts. libretexts.org

Enantioselective synthesis, which aims to produce a single enantiomer, is more complex. These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the reaction. libretexts.org For piperidine-containing structures, strategies include the use of chiral lactams derived from the cyclodehydration of specific aryl-delta-oxoacids with a chiral agent like (R)-phenylglycinol. nih.govrsc.org This approach allows for the stereoselective formation of the chiral piperidine ring, which can then be further modified to yield the desired enantiomerically pure 2-substituted piperidine derivative. nih.govrsc.org

Pyridine derivatives are the most extensively documented precursors for the synthesis of this compound and its esters. lookchem.com The foundational method is the catalytic hydrogenation of the pyridine ring in 2-pyridylacetic acid or its corresponding esters, such as methyl 2-pyridylacetate. mit.edu

The process generally involves the following steps:

Esterification (Optional): 2-Pyridylacetic acid can be converted to its methyl ester, methyl 2-pyridylacetate, to facilitate certain reaction conditions or subsequent purification steps. mit.edu

Catalytic Hydrogenation: The pyridine derivative is hydrogenated using a catalyst like platinum oxide (PtO₂) or other transition metals. researchgate.netmit.edumdpi.com The reaction is typically carried out in a solvent like methanol or glacial acetic acid under hydrogen pressure. mit.edugoogle.com This step reduces the aromatic pyridine ring to the saturated piperidine ring, yielding methyl 2-piperidylacetate. mit.edu

Hydrolysis (if starting from ester): The resulting ester is then hydrolyzed to afford the final this compound.

This precursor route is efficient for producing the core piperidineacetic acid scaffold. researchgate.net

Racemic and Enantioselective Synthesis Strategies

Chemoenzymatic Synthesis and Resolution Techniques

Chemoenzymatic methods combine chemical synthesis with biocatalytic transformations, often using enzymes to achieve high selectivity that is difficult to obtain through purely chemical means. nih.govnih.gov For this compound, these techniques are primarily used for the kinetic resolution of racemic mixtures to isolate the desired enantiomers. researchgate.netresearchgate.net

Lipases are a class of enzymes widely used in organic synthesis for their ability to catalyze reactions like hydrolysis and esterification with high enantioselectivity. nih.govmdpi.com In the context of this compound, lipase-catalyzed kinetic resolution is a key technique. researchgate.net The process typically involves the resolution of racemic N-protected methyl esters of this compound. researchgate.netresearchgate.net

A common strategy is an interesterification reaction catalyzed by a lipase in an organic solvent. researchgate.net For instance, Burkholderia cepacia lipase (lipase PS) has been successfully used to resolve racemic N-protected (piperidin-2-yl)acetic acid methyl ester. researchgate.netresearchgate.net The enzyme selectively catalyzes a reaction on one enantiomer, allowing it to be separated from the unreacted enantiomer. The choice of N-protecting group on the piperidine nitrogen is crucial for the success of the resolution. researchgate.net

The effectiveness of a kinetic resolution is measured by its enantioselectivity, expressed as the enantiomeric ratio (E-value). A high E-value indicates a high degree of preference for one enantiomer over the other.

Studies on the lipase-catalyzed resolution of this compound derivatives have shown that the choice of the N-protecting group significantly impacts enantioselectivity. researchgate.net While the N-acetylated methyl ester showed moderate enantioselectivity, other protecting groups led to excellent results. researchgate.net

Table 1: Enantioselectivity of Lipase-Catalyzed Resolution of N-Protected this compound Methyl Esters researchgate.net

| N-Protecting Group | Lipase | Reaction Type | Enantiomeric Ratio (E-value) |

|---|---|---|---|

| Acetyl (Ac) | Lipase PS-C II from Burkholderia cepacia | Interesterification | 66 |

| tert-Butoxycarbonyl (Boc) | Lipase PS-C II from Burkholderia cepacia | Interesterification | >200 |

| Nosyl (Ns) | Lipase PS-C II from Burkholderia cepacia | Interesterification | >200 |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Lipase PS-C II from Burkholderia cepacia | Interesterification | >200 |

Data sourced from a study on the chemoenzymatic approach to enantiopure piperidine-based β-amino esters. researchgate.net

The exceptionally high E-values (>200) obtained with Boc, Ns, Fmoc, and Bzn protecting groups demonstrate the high efficiency of lipase-catalyzed kinetic resolution for producing enantiopure this compound derivatives. researchgate.net This allows for the preparation of gram-scale quantities of the resolved products. researchgate.net

Lipase-Catalyzed Reactions

Derivatization Strategies and Analogue Development

The this compound scaffold can be chemically modified to produce a wide range of analogues for various applications, including pharmaceutical research. The structure offers two primary sites for derivatization: the piperidine nitrogen and the carboxylic acid group. cymitquimica.com

The nitrogen atom is commonly protected with groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) during synthesis, which is itself a form of derivatization. researchgate.netmdpi.com These protecting groups can be removed and replaced with other functional groups to create diverse N-substituted analogues.

The carboxylic acid functionality is a versatile handle for creating derivatives such as esters, amides, and hydrazides. researchgate.net For example, it can be coupled with various amines or alcohols to generate a library of compounds. The synthesis of methylphenidate, which is the methyl ester of a-phenyl-a-(2-piperidyl)acetic acid, is a prominent example of derivatization at the carboxyl group. researchgate.net The ability to easily modify these functional groups makes this compound a valuable building block in the development of new chemical entities. cymitquimica.com

Formation of Hydrazide Derivatives

Hydrazides are a significant class of compounds in medicinal chemistry, often serving as key intermediates in the synthesis of various heterocyclic systems and exhibiting a range of biological activities. mdpi.com The formation of this compound hydrazide derivatives typically proceeds through the reaction of a corresponding ester of this compound with hydrazine hydrate.

A common synthetic route involves a two-step process. niscpr.res.in First, the carboxylic acid is converted to its corresponding ester, for instance, by refluxing with an alcohol like absolute ethanol in the presence of a catalytic amount of a strong acid such as concentrated sulfuric acid. niscpr.res.in The excess alcohol is then removed, and the resulting ester is subsequently treated with hydrazine hydrate. mdpi.comniscpr.res.in The reaction mixture, often with a minimal amount of a solvent like ethanol to ensure clarity, is refluxed for several hours. mdpi.comniscpr.res.in The progress of this hydrazinolysis reaction can be monitored using techniques like thin-layer chromatography. Upon completion, the solvent is distilled off to yield the desired hydrazide. niscpr.res.in

A study detailing the synthesis of novel heterocyclic hydrazide derivatives reported the successful synthesis of 2-(N-piperidinyl)acetic acid hydrazide via the condensation of its corresponding ester with hydrazine hydrate. researchgate.net This compound demonstrated notable antibacterial and spasmolytic activities. researchgate.net The general conditions for such syntheses are summarized in the table below.

| Reactants | Reagents/Catalysts | Reaction Conditions | Product | Ref. |

| Ester of this compound, Hydrazine Hydrate | Ethanol (solvent) | Reflux for 3-5 hours | This compound Hydrazide | niscpr.res.in |

| Corresponding Carboxylic Acid, Absolute Ethanol | Conc. Sulfuric Acid (catalyst) | Reflux for 3-4 hours (for ester formation) | Ethyl 2-Piperidylacetate | niscpr.res.in |

| Ethyl Ester, Hydrazine Hydrate | Ethanol (solvent) | Reflux for 1.5-12 hours | Corresponding Acid Hydrazide | mdpi.com |

| Ester, Hydrazine Hydrate | None (solvent-free) | Heat and reflux for 0.5-2 hours, followed by distillation | Hydrazide Compound | google.com |

It is worth noting that microwave-assisted synthesis has emerged as a more energy-efficient and faster alternative to conventional heating for preparing hydrazides, often leading to higher yields and simplified work-up procedures. niscpr.res.in

Esterification and Amidation Reactions

Esterification

The carboxylic acid functional group of this compound readily undergoes esterification with alcohols in the presence of an acid catalyst. This reaction, known as Fischer esterification, is a reversible process where the hydroxyl group of the carboxylic acid is replaced by the alkoxy group of an alcohol. chemistrysteps.com To drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, and the water formed during the reaction is often removed. chemistrysteps.commasterorganicchemistry.com

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). chemistrysteps.commasterorganicchemistry.com The reaction generally involves heating the carboxylic acid and alcohol under reflux. researchgate.net The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. blogspot.comlibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. blogspot.comlibretexts.org Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.comlibretexts.org

For example, the reaction of this compound with methanol in the presence of an acid catalyst would yield methyl 2-piperidylacetate.

Amidation

Amide bond formation is a fundamental reaction in organic and medicinal chemistry. This compound can be converted to its corresponding amides by reaction with primary or secondary amines. Direct amidation of a carboxylic acid with an amine is challenging due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid group usually needs to be "activated".

This activation can be achieved in several ways. One common method is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine. Alternatively, coupling reagents are widely used to facilitate amide bond formation directly from the carboxylic acid and amine. researchgate.net Popular coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt). acs.org Other reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. acs.org

The general procedure for amidation using a coupling reagent involves dissolving the carboxylic acid in a suitable solvent (e.g., DMF), adding the coupling reagent and a base (e.g., DIEA or TEA), followed by the addition of the amine. acs.org The reaction is typically stirred at room temperature for a period ranging from 30 minutes to several hours. acs.org For instance, the reaction of this compound with benzylamine using EDC and HOBt would produce N-benzyl-2-(piperidin-2-yl)acetamide.

| Reaction Type | Reactants | Reagents/Catalysts | General Conditions | Product Type | Ref. |

| Esterification | This compound, Alcohol (e.g., Methanol) | Strong Acid (e.g., H₂SO₄, TsOH) | Reflux, excess alcohol | 2-Piperidylacetate Ester | masterorganicchemistry.com |

| Amidation | This compound, Amine (e.g., Benzylamine) | Coupling Reagents (e.g., EDC/HOBt, HATU), Base (e.g., DIEA) | Room temperature, inert solvent (e.g., DMF) | This compound Amide | acs.org |

Structural Modifications for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying different parts of a lead molecule, researchers can identify key structural features, known as pharmacophores, that are essential for its therapeutic effects. This knowledge guides the design of new analogues with improved potency, selectivity, and pharmacokinetic properties.

For this compound derivatives, SAR studies involve modifying three main structural components: the piperidine ring, the acetic acid side chain, and the substituents on either of these moieties.

Modifications of the Piperidine Ring: The piperidine ring can be substituted at various positions. For example, introducing substituents on the nitrogen atom or on the carbon atoms of the ring can significantly impact biological activity. In a study on piperidine-based influenza virus inhibitors, modifications to the piperidine core were a key part of the SAR exploration. nih.gov

Modifications of the Acetic Acid Side Chain: The carboxylic acid group can be converted into other functional groups, such as esters, amides, or more complex heterocyclic systems. nih.gov These changes can alter the compound's polarity, hydrogen bonding capacity, and ability to interact with biological targets. For instance, the synthesis of 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines involved significant modification of the core structure attached to the piperidine ring to evaluate their bradycardic activities. nih.gov

Introduction of Various Substituents: The introduction of different functional groups, such as halogens, alkyl, or aryl groups, at various positions on the parent molecule allows for a fine-tuning of its physicochemical properties like lipophilicity, electronic character, and steric profile. nih.gov A study on piperidine derivatives as inhibitors of an enzyme from Mycobacterium tuberculosis involved the synthesis of a series of analogues to investigate how different substituents affected inhibitory potency and lipophilicity. nih.gov Another study on piperidinothiosemicarbazones established a relationship where increasing the length of the linker between the heterocyclic amine and the hydrazide group led to a decrease in antimicrobial activity. researchgate.net

The insights gained from these systematic modifications are crucial for the rational design of more effective and safer therapeutic agents based on the this compound scaffold.

| Compound Class | Structural Modifications | Biological Target/Activity Investigated | Key SAR Findings | Ref. |

| Piperidine-based derivatives | Variation of substituents on the piperidine ring and attached quinolinyl core. | Influenza Virus Inhibition | The ether linkage between the quinoline and piperidine moieties was found to be critical for inhibitory activity. | nih.gov |

| 1-Oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines | Modification of the tetrahydroisoquinoline ring and the terminal aromatic ring. | Bradycardic activity / I(f) channel inhibition | The 1-oxo-1,2,3,4-tetrahydroisoquinoline ring system was identified as the optimal structure for potency. | nih.gov |

| Piperidine derivatives | Elaboration of western, central, and eastern moieties of a lead compound. | Inhibition of Mycobacterium tuberculosis MenA | Introduction of a 4-chlorophenyl group maintained potency while reducing unfavorable lipophilicity. | nih.gov |

| Piperidinothiosemicarbazones | Varying the linker length between the piperidine ring and the hydrazide group. | Antimicrobial Activity | Increasing the linker length resulted in decreased antimicrobial activity. | researchgate.net |

Biochemical Pathways and Endogenous Roles of 2-piperidylacetic Acid

Biosynthesis and Metabolic Origins

2-Piperidylacetic acid is a compound that appears in various biological contexts, originating from distinct metabolic pathways, particularly in the biosynthesis of certain plant alkaloids.

This compound is recognized as a fundamental structural component of a class of piperidine alkaloids found in plants of the Lythraceae family. cdnsciencepub.com Research involving the degradation of alkaloids such as decodine and decinine, which are isolated from species like Decodon verticillatus, has demonstrated that this compound is a resulting fragment. cdnsciencepub.comcdnsciencepub.com Specifically, oxidative degradation of the complex alkaloid structure cleaves the molecule to yield simpler components, including this compound, which contains a portion of the original quinolizidine ring system. cdnsciencepub.com This relationship establishes it as a key moiety within these natural products. cdnsciencepub.com

The biosynthesis of Lythraceae alkaloids, and thus the embedded this compound unit, is directly linked to the metabolism of the amino acid L-lysine. cdnsciencepub.comresearchgate.net Studies using radiolabeled precursors in Decodon verticillatus have shown that lysine is specifically incorporated into the alkaloid structure. cdnsciencepub.com When [2-¹⁴C]lysine or [6-¹⁴C]lysine were used as precursors, the entire radioactivity of the resulting decodine and decinine alkaloids was recovered in the this compound fragment upon degradation. cdnsciencepub.com

This incorporation proceeds through a symmetrical intermediate, as the labeling pattern is consistent regardless of which carbon of lysine is labeled. cdnsciencepub.com Cadaverine, the decarboxylation product of lysine, is also a key intermediate in this pathway. cdnsciencepub.comengineering.org.cn Experiments have shown that labeled cadaverine serves as a specific precursor for decodine, reinforcing its role in the formation of the piperidine ring system that constitutes part of this compound. cdnsciencepub.com

Table 1: Incorporation of Labeled Precursors into Decodine and Recovery in Degradation Products

| Precursor Administered | Product Recovered from Decodine Degradation | Relative Radioactivity Distribution | Source(s) |

| [2-¹⁴C]Lysine | This compound | ~100% | cdnsciencepub.com |

| [6-¹⁴C]Lysine | This compound | ~100% | cdnsciencepub.com |

| [¹⁴C]Cadaverine | This compound | Specific incorporation observed | cdnsciencepub.com |

Given its role as a fundamental building block derived from lysine, this compound functions as an intermediate in the biosynthesis of more complex natural products. cdnsciencepub.comnaturalproducts.net In the context of Lythraceae alkaloids, the piperidine ring and its acetic acid side chain, derived from lysine metabolism, form a core scaffold. cdnsciencepub.com This scaffold then undergoes further enzymatic modifications and condensations with other metabolic units, such as those derived from phenylalanine, to construct the final intricate, macrocyclic alkaloid structures like decodine. cdnsciencepub.com

Role in Lysine and Cadaverine Metabolism

Role as a Metabolite in Biological Systems

In mammalian systems, this compound is not known as an endogenous product of primary metabolism but is well-documented as a major metabolite of the pharmaceutical compound methylphenidate.

This compound is chemically identical to ritalinic acid (full name: α-phenyl-2-piperidineacetic acid). wikipedia.orgnih.govmpa.se Ritalinic acid is the primary and pharmacologically inactive major metabolite of the central nervous system stimulant methylphenidate, widely known by brand names such as Ritalin. wikipedia.orgpharmgkb.orgtaylorandfrancis.com When methylphenidate is administered, it is extensively metabolized in the body, with the vast majority being converted to ritalinic acid. wikipedia.orgmpa.se

The primary metabolic pathway for methylphenidate in mammals is hydrolysis of its methyl ester group to form the corresponding carboxylic acid, ritalinic acid. wikipedia.orgpharmgkb.org This biotransformation is catalyzed predominantly by the enzyme carboxylesterase 1 (CES1), which is highly expressed in the liver. wikipedia.orgpharmgkb.org The process is stereoselective, with the l-isomer of methylphenidate being hydrolyzed more rapidly than the pharmacologically more active d-isomer. taylorandfrancis.comwikipedia.org Following its formation, ritalinic acid is largely excreted from the body. Studies in humans show that the metabolized drug is primarily eliminated in the urine, with less than 1% of the original methylphenidate being excreted unchanged. mpa.sewikipedia.org

Table 2: Summary of Methylphenidate Metabolism to Ritalinic Acid

| Parameter | Description | Source(s) |

| Parent Compound | Methylphenidate | wikipedia.org |

| Metabolite | Ritalinic Acid (this compound) | wikipedia.orgnih.gov |

| Metabolic Reaction | De-esterification (Hydrolysis) | pharmgkb.orgtaylorandfrancis.com |

| Primary Enzyme | Carboxylesterase 1 (CES1) | wikipedia.orgpharmgkb.org |

| Primary Location | Liver | wikipedia.orgpharmgkb.org |

| Pharmacological Activity | Ritalinic acid is considered inactive | pharmgkb.orgtaylorandfrancis.com |

| Excretion Route | Primarily urine | mpa.sewikipedia.org |

Enzymatic Hydrolysis Studies

The study of enzymatic hydrolysis provides crucial insights into the metabolic fate of compounds containing ester linkages. Hydrolases, such as esterases and lipases, are ubiquitously distributed enzymes that play a significant role in drug metabolism and inactivation by cleaving ester bonds. nih.gov Research into the enzymatic reactions involving derivatives of this compound, particularly its esters, reveals important details about substrate specificity and stereoselectivity.

A key area of investigation has been the lipase-catalyzed reactions with methyl esters of this compound. researchgate.net In one study, the enantioselectivity of these reactions was a primary focus. The use of N-protective groups on the this compound methyl ester was found to significantly influence the reaction's efficiency. For instance, N-acetylated this compound methyl ester demonstrated good enantioselectivity (E = 66) when subjected to interesterification in the presence of lipase PS-C II from Burkholderia cepacia. researchgate.net The use of other N-protective groups resulted in excellent enantioselectivity (E > 200) under the same conditions. researchgate.net A gram-scale resolution was successfully performed with N-Boc-2-piperidylacetic acid methyl ester, highlighting the preparative utility of this enzymatic approach. researchgate.net However, not all enzymes or substrates yield such favorable results; the reaction of a related 3-piperidylcarboxylic acid derivative showed very low enantioselectivity (E = 4), with Candida antarctica lipase B being the most effective among the lipases screened. researchgate.net

Table 1: Enzymatic Resolution of N-Protected this compound Methyl Ester Derivatives Data derived from a study on the enantioselectivities of lipase-catalyzed reactions. researchgate.net

| N-Protective Group | Enzyme | Reaction Type | Enantioselectivity (E value) |

| Acetyl (Ac) | Lipase PS-C II (Burkholderia cepacia) | Interesterification | 66 |

| Boc | Lipase PS-C II (Burkholderia cepacia) | Interesterification | >200 |

| Ns | Lipase PS-C II (Burkholderia cepacia) | Interesterification | >200 |

| Fmoc | Lipase PS-C II (Burkholderia cepacia) | Interesterification | >200 |

| Bzn | Lipase PS-C II (Burkholderia cepacia) | Interesterification | >200 |

Kinetic studies on the hydrolysis of related compounds, such as methyl DL-α-phenyl-2-piperidylacetate, show that the process is catalyzed by hydronium and hydroxyl ions, with a pH minimum for stability observed at 2.86 at 80°C. researchgate.net This fundamental understanding of hydrolysis complements enzymatic studies. The primary metabolite of the widely used pharmaceutical methylphenidate is ritalinic acid, which is chemically known as 2-phenyl-2-piperidylacetic acid. mpa.senih.govmedicines.org.au This metabolite is formed through extensive first-pass metabolism, where the ester group of methylphenidate is hydrolyzed. mpa.semedicines.org.au

Broader Implications in Metabolic Research

The structural motif of this compound is a component of molecules investigated for significant roles in metabolic research. researchgate.net Amino acids and their derivatives are fundamental to a wide array of biological functions, including protein synthesis, metabolic pathway regulation, and cell signaling. cymitquimica.com A notable example is the compound AZD4017, a complex derivative of this compound. medkoo.com

AZD4017 has been identified as a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.netmedkoo.com This enzyme is crucial in metabolic regulation as it converts inactive cortisone into active cortisol, particularly within tissues like the liver and adipose tissue. nih.govbham.ac.uk The inhibition of 11β-HSD1 is therefore considered an attractive therapeutic strategy for treating metabolic diseases, including obesity and type 2 diabetes mellitus. researchgate.netmedkoo.comnih.gov The development of AZD4017, a nicotinic amide-derived carboxylic acid, was pursued due to its good potency, selectivity, and favorable pharmacokinetic properties. medkoo.com

Table 2: Profile of a this compound Derivative in Metabolic Research This table summarizes the characteristics of AZD4017, a compound containing the this compound scaffold.

| Compound Name | IUPAC Name | Target Enzyme | Primary Function | Investigated Therapeutic Area |

| AZD4017 | 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]-3-piperidyl]acetic acid medkoo.com | 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) researchgate.netmedkoo.com | Inhibition of cortisol regeneration nih.govbham.ac.uk | Obesity, Metabolic Syndrome, Type 2 Diabetes researchgate.netmedkoo.comnih.gov |

Research into 11β-HSD1 inhibitors has broader implications. For instance, studies have shown that inhibiting this enzyme can concurrently lead to an increase in 11-oxygenated androgens, which may offset some of the beneficial metabolic effects of reduced glucocorticoid activation, particularly in women. bham.ac.uk Furthermore, the role of metabolic dysregulation is being explored in a variety of conditions. In idiopathic intracranial hypertension (IIH), a condition strongly linked to obesity, pathway analysis has revealed disturbances in amino acid metabolism. nih.gov This underscores the importance of understanding metabolic pathways and the potential for targeted interventions to address metabolic disorders. nih.gov The investigation of compounds like AZD4017, which are built upon scaffolds such as this compound, continues to be a vital part of the effort to develop new treatments for complex metabolic diseases. researchgate.net

Pharmacological Activities and Therapeutic Potential of 2-piperidylacetic Acid and Its Derivatives

Enzyme Inhibition Studies

Derivatives of 2-piperidylacetic acid have been a focal point in medicinal chemistry for their ability to inhibit various enzymes, demonstrating potential for therapeutic applications.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

A notable area of investigation for this compound derivatives is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is crucial in converting inactive cortisone to active cortisol, and its inhibition is a promising strategy for managing metabolic syndrome. nih.govresearchgate.net

A significant derivative, 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]-3-piperidyl]acetic acid, known as AZD4017, has been identified as a potent and selective inhibitor of 11β-HSD1. nih.govresearchgate.net Research has shown that AZD4017 effectively inhibits human 11β-HSD1 with a median inhibitory concentration (IC₅₀) of 7 nM. researchgate.netmedchemexpress.com In isolated human adipocytes, a key target tissue, AZD4017 demonstrated an even more potent IC₅₀ of 2 nM. medchemexpress.com This compound exhibits high selectivity over related enzymes such as 11β-HSD2, 17β-HSD1, and 17β-HSD3, all of which have IC₅₀ values greater than 30 μM. medchemexpress.com The development of this nicotinic amide-derived carboxylic acid class of inhibitors represents a significant advancement in the search for effective 11β-HSD1 inhibitors. nih.govresearchgate.net

Inhibitory Activity of AZD4017 against 11β-HSD1 and Related Enzymes

| Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|

| Human 11β-HSD1 | 7 | medchemexpress.com |

| Human 11β-HSD1 (in adipocytes) | 2 | medchemexpress.com |

| Cynomolgous Monkey 11β-HSD1 | 29 | medchemexpress.com |

| 11β-HSD2 | >30,000 | medchemexpress.com |

| 17β-HSD1 | >30,000 | medchemexpress.com |

| 17β-HSD3 | >30,000 | medchemexpress.com |

Exploration of Other Enzymatic Targets

Beyond 11β-HSD1, derivatives of piperidine acetic acid have shown inhibitory activity against other enzymes. For instance, certain hydrazide derivatives of N-piperidinyl acetic acid have been investigated for their effects on cholinesterases. nih.govresearchgate.net

Specifically, 2-(N-piperidinyl)acetic acid hydrazide has demonstrated inhibitory potential. nih.gov Studies on related piperazine-2-carboxylic acid derivatives have revealed that while some compounds selectively inhibit acetylcholinesterase (AChE), others are potent and selective inhibitors of butyrylcholinesterase (BChE). nih.gov For example, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid was the most active against AChE in its series, whereas the hydroxamic acid derivative, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, showed exceptionally potent inhibition of BChE. nih.gov

Lipases have also been a subject of study, particularly in the context of chemoenzymatic resolutions of this compound esters. N-Acetylated this compound methyl ester showed good enantioselectivity in reactions catalyzed by lipase PS-C II from Burkholderia cepacia. researchgate.net

Antimicrobial Efficacy

The this compound scaffold has also served as a basis for the development of novel antimicrobial agents with a broad spectrum of activity.

Antibacterial Activity (e.g., against Escherichia coli, Staphylococcus aureus)

Derivatives of this compound have demonstrated notable antibacterial properties. Cationic β-amino acid derivatives and peptides synthesized from 2-(4-aminopiperidin-4-yl)acetic acid have shown potent activity against multidrug-resistant (MDR) pathogens. nih.gov Two such peptide derivatives, P2 and P4, exhibited strong efficacy with Minimum Inhibitory Concentration (MIC) values ranging from 3.1 µM to 6.2 µM against MDR pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds appear to exert their bactericidal effect by disrupting the bacterial membrane. nih.gov

Furthermore, hydrazide derivatives of N-piperidinyl acetic acid have been synthesized and evaluated for their antibacterial effects. nih.govresearchgate.net Studies have shown that increasing the length of the linker between the piperidine ring and the hydrazide group can lead to a decrease in antimicrobial activity against strains like Escherichia coli and Staphylococcus aureus. nih.govresearchgate.net

Antifungal Activity

The antifungal potential of this compound derivatives has also been explored. Hydrazide derivatives of N-piperidinyl acetic acid have been among the compounds tested for antifungal properties. nih.govresearchgate.net While specific data on the antifungal activity of direct this compound derivatives is limited in the provided context, related structures like benzoic acid derivatives from Piper species have shown significant antifungal effects. mdpi.comnih.gov For example, certain synthetic derivatives demonstrated potent activity against the phytopathogenic fungus Moniliophthora roreri. mdpi.comnih.gov This suggests that the piperidine scaffold, when appropriately modified, could yield effective antifungal agents.

Antituberculosis and Antimycobacterial Potential

The fight against tuberculosis has also benefited from research into piperidine-containing compounds. One study on hydrazide derivatives reported that a specific compound, A10, which is a derivative of N-(1-benzylpiperidin-4-yl)-2-phenylacetamide, showed high antituberculosis activity. jrespharm.com This compound exhibited an IC₅₀ of 3.072 μg/mL and an IC₉₀ of 3.358 μg/mL against Mycobacterium tuberculosis. jrespharm.com The study highlighted that a Selectivity Index (SI) value of ≥ 10 indicated promising potential for further development. jrespharm.com Additionally, PASS (Prediction of Activity Spectra for Substances) software has been used to predict the antituberculous and antimycobacterial activities of certain N-piperidinyl acetic acid hydrazide derivatives, suggesting this is a promising area for further investigation. nih.gov

Antituberculosis Activity of a Phenylacetamide Derivative (A10)

| Parameter | Value (μg/mL) | Reference |

|---|---|---|

| IC₅₀ | 3.072 | jrespharm.com |

| IC₉₀ | 3.358 | jrespharm.com |

| Cytotoxicity (CC₅₀) | >40 | jrespharm.com |

Spasmolytic Activity

Derivatives of this compound have been investigated for their potential as spasmolytic agents, which are substances that can relieve spasms of smooth muscle. Research has focused on modifying the core structure to enhance this activity.

Notably, hydrazide derivatives of N-piperidinyl acetic acid have demonstrated significant spasmolytic effects. nih.govresearchgate.net In one study, 2-(N-piperidinyl)acetic acid hydrazide was synthesized and evaluated for its ability to counteract smooth muscle contractions. nih.gov The spasmolytic activity of this compound, along with others, was tested in vitro and compared against drotaverine, a well-established spasmolytic drug. The results indicated that 2-(N-piperidinyl)acetic acid hydrazide exhibited spasmolytic activity comparable to that of drotaverine. nih.govresearchgate.net

Another derivative, 2-methyl-3-(N-piperidyl)propionic acid hydrazide, also showed notable spasmolytic activity. nih.gov However, the research suggested a structure-activity relationship where substituting the piperidine ring with a morpholine moiety led to a decrease in spasmolytic efficacy. nih.gov This highlights the importance of the piperidine ring in the spasmolytic action of these compounds. Further research also indicated that quinoline derivatives incorporating a piperidyl group possess vasodilatory and anti-arrhythmic properties, which are related to the relaxation of smooth muscle. google.com

| Compound | Spasmolytic Activity Comparison | Source(s) |

| 2-(N-piperidinyl)acetic acid hydrazide | Comparable to Drotaverine | nih.govresearchgate.net |

| 2-methyl-3-(N-piperidyl)propionic acid hydrazide | Revealed spasmolytic activity | nih.gov |

| 2-methyl-3-(N-morpholyl)propionic acid hydrazide | Less active compared to piperidine analogue | nih.gov |

Other Investigated Biological Activities in Disease Models

Beyond spasmolytic effects, various derivatives of this compound have been explored for their therapeutic potential in a range of disease models, including neurological disorders, metabolic diseases, and conditions involving inflammation.

Neurological and Neuroprotective Effects

The this compound scaffold is central to compounds with significant activity in the central nervous system. A prominent example is methylphenidate, chemically known as methyl 2-phenyl-2-(2-piperidyl)acetate, which is used in the management of neurological conditions. solubilityofthings.com Its primary metabolite, ritalinic acid (2-phenyl-2-(2-piperidyl)acetic acid), is a key related compound. mubychem.comcymitquimica.com

Research into other derivatives has revealed potential for treating neurodegenerative diseases. A series of 2-piperidone derivatives were designed and found to be potent inhibitors of β-amyloid (Aβ(1-42)) self-aggregation, a key pathological process in Alzheimer's disease. nih.gov One of the most effective compounds, 7q, demonstrated a 59.11% inhibition of Aβ(1-42) self-aggregation at a concentration of 20 μM. nih.gov This compound was also shown to protect neuronal cells from inflammation-mediated toxicity. nih.gov Furthermore, the derivative 2-(1-((E)-2-decenoyl)-4-piperidyl)acetic acid has been found to possess neurotrophic factor-like effects and analgesic activity, suggesting its potential for nerve-related therapies. google.com

Metabolic and Endocrine Disorders

Derivatives of this compound have emerged as promising candidates for treating metabolic disorders like diabetes and obesity through the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.netresearchgate.net This enzyme is responsible for converting inactive cortisone to active cortisol, and its inhibition is a therapeutic target. researchgate.net

A notable inhibitor is AZD4017, also known as 2-[(3S)-1-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]-3-piperidyl]acetic acid. researchgate.net This compound has been shown to be a potent and selective inhibitor of 11β-HSD1 and was selected for clinical development. researchgate.net It effectively inhibits human 11β-HSD1 with an IC₅₀ of 0.007 μM. researchgate.net

| Compound/Derivative Class | Investigated Target/Disease Model | Key Findings | Source(s) |

| Methylphenidate / Ritalinic Acid | Neurological disorders | Core structures for CNS active drugs. | solubilityofthings.commubychem.com |

| 2-Piperidone derivatives (e.g., 7q) | Alzheimer's Disease | Inhibited Aβ(1-42) aggregation; neuroprotective. | nih.gov |

| 2-(1-((E)-2-decenoyl)-4-piperidyl)acetic acid | Neuropathy/Nerve Damage | Exhibited neurotrophic factor-like effects and analgesic activity. | google.com |

| AZD4017 | Metabolic Syndrome/Diabetes | Potent and selective inhibitor of 11β-HSD1. | researchgate.net |

Anti-inflammatory Activity

Several derivatives of this compound have demonstrated anti-inflammatory properties. For instance, initial studies on derivatives of 2-(3-(ethoxymethyl)piperidin-1-yl)acetic acid revealed anti-inflammatory potential.

The previously mentioned 2-piperidone derivatives, investigated for Alzheimer's disease, also showed significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced microglial cells. nih.gov Compounds such as 6b, 7p, and 7q were found to suppress the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. nih.gov

Cardiovascular Effects

In addition to the vasodilatory effects noted earlier, certain acetic acid derivatives have been investigated for their role in hemostasis. Some derivatives have shown inhibitory activity on platelet adhesion and aggregation, which are critical processes in thrombosis. google.com

Preclinical Investigations and Drug Development Implications

In Vitro Cellular Assays

In vitro cellular assays are fundamental in early-stage drug discovery to confirm a compound's activity and mechanism of action within a biological context. For derivatives of 2-Piperidylacetic acid, these studies have been crucial in establishing target engagement and functional cellular effects.

The potency of a compound is a critical determinant of its potential as a drug candidate. This is often quantified by the half-maximal inhibitory concentration (IC50), which measures how much of a substance is needed to inhibit a specific biological process by half.

Modification of the this compound framework has led to the development of highly potent enzyme inhibitors. A notable example is the compound AZD4017, a nicotinic amide-derived carboxylic acid that incorporates the this compound motif. This derivative was identified as a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic disorders. researchgate.net In enzymatic assays, AZD4017 demonstrated a high degree of potency, which was a key factor in its selection for further clinical development. researchgate.net

Detailed analysis revealed that the specific chemical additions to the this compound core were essential for this high affinity. The discovery process involved creating a series of derivatives to find a compound with optimal potency, selectivity, and pharmacokinetic properties. researchgate.net

Table 1: In Vitro Potency of this compound Derivative

| Compound | Target | Potency (IC50) | Source |

| AZD4017 | 11β-HSD1 | 7 nM | researchgate.net |

Cell-Based Functional Studies

Following the confirmation of enzymatic potency, cell-based functional studies are conducted to ensure that the compound can access its target within a cellular environment and exert the desired effect. These assays bridge the gap between biochemical activity and in vivo efficacy.

Derivatives of this compound have demonstrated efficacy in various cell-based models.

Enzyme Inhibition in Human Cells: AZD4017 was shown to be a highly effective inhibitor of 11β-HSD1 in intact human adipocyte cells, confirming that its potency in isolated enzyme assays translates to a cellular context. researchgate.net

Antiparasitic Activity: In other studies, fluorine and chlorine-containing derivatives of this compound were evaluated for their activity against the parasite Leishmania mexicana. Some of these compounds showed noteworthy potency, with IC50 values in the micromolar range, highlighting the versatility of the scaffold in different therapeutic areas.

Cytotoxicity Screening: As part of these antiparasitic investigations, the derivatives were tested for toxicity against mammalian Vero cells. The compounds were found to be non-toxic to these cells, an important early indicator of selectivity and potential safety.

In Vivo Model Systems

In vivo studies in animal models are essential for evaluating the efficacy, safety, and pharmacokinetic profile of a drug candidate in a whole-organism setting. Compounds built upon the this compound structure have been assessed in various animal models.

Efficacy studies aim to determine if a drug candidate can produce the desired therapeutic effect in a living organism.

Metabolic Disorders: Derivatives of this compound, such as AMG 221, have been tested in diet-induced obesity mice. These studies showed that the compound could reduce fed blood glucose and insulin levels and lead to a reduction in body weight, supporting the therapeutic hypothesis.

Behavioral Pharmacology: Ritalinic acid, which is 2-phenyl-2-(2-piperidyl)acetic acid, is the major metabolite of methylphenidate and has been utilized in animal models to investigate pharmacological effects on behavior. These studies provide insights into the role of this structural class in modulating neurobiological pathways.

Pharmacokinetics (PK) describes how the body absorbs, distributes, metabolizes, and excretes a drug (ADME), while pharmacodynamics (PD) describes the relationship between drug concentration and its effect.

The this compound moiety is part of molecules that have undergone extensive PK/PD profiling.

Metabolism and Excretion: Studies on methylphenidate show that it is primarily metabolized to Ritalinic acid (2-phenyl-2-piperidyl acetic acid, or PPAA). A large portion of the administered dose, between 60% and 86%, is excreted in the urine as this metabolite. In rats, the plasma concentration of Ritalinic acid can be significantly higher than that of the parent drug, methylphenidate.

Oral Bioavailability in Multiple Species: The derivative AZD4017 was specifically designed to have good drug-like properties. Its pharmacokinetic profile was evaluated in several species, including mice, rats, dogs, and monkeys. researchgate.net Notably, it exhibited excellent oral bioavailability in rats, a critical characteristic for an orally administered medication. researchgate.net

Table 2: Pharmacokinetic Parameters of a this compound Derivative

| Compound | Species | Oral Bioavailability (F) | Source |

| AZD4017 | Rat | >100% | researchgate.net |

General Toxicological Assessment

Toxicology studies are performed to identify potential adverse effects of a compound. These assessments are a critical component of preclinical safety evaluation. While specific toxicology reports for the parent this compound are not widely published, principles of toxicological assessment are applied to all new chemical entities.

For any new compound, including derivatives of this compound, toxicological evaluation would involve a tiered approach. This typically begins with in vitro assessments, such as the cytotoxicity screening in Vero cells mentioned previously, where certain derivatives were found to be non-toxic.

Subsequent in vivo studies in animals, such as rats or mice, would establish a No-Observed-Adverse-Effect Level (NOAEL). Regulatory guidelines often require extrapolation from shorter-term (e.g., 28-day) to longer-term (e.g., 90-day or chronic) exposure to predict long-term safety. For instance, a default assessment factor of 2 is sometimes recommended for extrapolating from a 90-day study to a chronic exposure scenario. Chemicals that act via a common mode of action are known to produce joint effects, a concept considered in the risk assessment of chemical mixtures.

Structure-Activity Relationship (SAR) Elucidation

The therapeutic potential of this compound has been significantly expanded through extensive structure-activity relationship (SAR) studies. These investigations have systematically modified the core scaffold to understand how different chemical features influence biological activity, leading to the identification of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

A pivotal area of SAR exploration involves derivatives of (phenyl)(2-piperidyl)acetic acid, a class that includes the well-known compound methylphenidate. Research has demonstrated that substitutions on the aromatic phenyl ring are a critical determinant of activity. google.com For instance, the synthesis and analysis of various ring-substituted analogs have been a key focus. google.com The stereochemistry of the molecule, specifically the erythro and threo isomers, also plays a significant role in biological effect, with synthetic routes often yielding mixtures that require careful analysis and separation. google.com

Further SAR studies have focused on the ester moiety of these compounds. The transition from a methyl ester (methylphenidate, MPH) to an ethyl ester (ethylphenidate, EPH) results in a notable shift in pharmacological selectivity. While d-methylphenidate acts on both dopamine and norepinephrine transporters, d-ethylphenidate is a more selective dopamine transporter inhibitor. nih.gov This increased selectivity for the dopamine transporter suggests that such derivatives could offer a more targeted therapeutic approach for conditions where dopaminergic dysfunction is the primary factor. nih.gov

Modifications to the acetic acid group itself have also yielded important SAR insights. The synthesis of hydrazide derivatives of 2-(N-piperidinyl)acetic acid has been explored, leading to compounds with antibacterial and spasmolytic properties. researchgate.net Within this series, a clear relationship was established: increasing the length of the carbon linker between the piperidine ring and the hydrazide functional group was found to decrease antimicrobial activity against several bacterial strains. researchgate.net

The development of inhibitors for the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) provides a compelling case study in SAR-driven optimization. An initial lead compound, a 2-thioalkylnicotinamide derivative, showed good potency but suffered from a complete lack of oral bioavailability. researchgate.net Through a series of structural modifications, including the introduction of a carboxylic acid group, researchers developed AZD4017. This compound, a highly substituted this compound derivative, not only exhibited a significant increase in potency (IC₅₀ = 7 nM) but also demonstrated excellent pharmacokinetic properties, making it a viable candidate for clinical investigation. researchgate.net

The table below summarizes key SAR findings for various this compound derivatives.

| Compound/Derivative Class | Structural Modification | Impact on Biological Activity | Source(s) |

| (Phenyl)(2-piperidyl)acetic Acid Analogs | Substitution on the phenyl ring | Alters overall activity and potency. | google.com |

| Ethylphenidate (vs. Methylphenidate) | Change of methyl ester to ethyl ester | Increases selectivity for the dopamine transporter over the norepinephrine transporter. | nih.gov |

| 2-(N-Piperidinyl)acetic Acid Hydrazide | Introduction of a hydrazide group | Confers antibacterial and spasmolytic properties. | researchgate.net |

| Hydrazide Derivatives | Increased linker length between piperidine and hydrazide | Decreases antimicrobial activity. | researchgate.net |

| AZD4017 (11β-HSD1 Inhibitor) | Multiple substitutions including a carboxylic acid group | Dramatically increased potency and oral bioavailability compared to early leads. | researchgate.net |

Translational Research Prospects in Therapeutic Areas

The diverse biological activities observed in derivatives of this compound have opened up promising avenues for translational research across several therapeutic areas. Preclinical studies have identified specific derivatives as potential candidates for treating central nervous system disorders, metabolic diseases, and infectious diseases.

Central Nervous System (CNS) Disorders The pharmacological profile of methylphenidate and its analogs firmly establishes the relevance of the (phenyl)(2-piperidyl)acetic acid scaffold in neuroscience. google.com The development of more selective dopamine transporter inhibitors, such as ethylphenidate, holds potential for creating tailored pharmacotherapies for Attention-Deficit/Hyperactivity Disorder (ADHD). nih.gov The theory is that a more selective agent could be beneficial for patients whose condition is predominantly linked to dopaminergic pathway dysfunction. nih.gov Furthermore, novel derivatives have been patented for their potential use in treating a range of neurodegenerative and psychiatric disorders, including dementia, Alzheimer's disease, Parkinson's disease, and depression. google.com One such class involves conjugating the piperidyl acetic acid moiety with trans-2-decenoic acid, aiming to leverage neurotrophic factor-like effects. google.com

Metabolic Diseases A significant area of translational research is in the treatment of metabolic syndrome components, such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). mdpi.comresearchgate.net The potent and selective 11β-HSD1 inhibitor, AZD4017 (2-[(3S)-1-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]-3-piperidyl]acetic acid), emerged from extensive drug discovery programs. researchgate.netmdpi.com Inhibition of 11β-HSD1 is considered a key therapeutic target for metabolic diseases, and AZD4017 has been validated in Phase I and II clinical trials, demonstrating high efficacy and specificity. researchgate.netnih.gov Its ability to suppress systemic 11β-HSD1 activity underscores the potential of this class of this compound derivatives to be translated into effective treatments for metabolic disorders. researchgate.net

Infectious and Other Diseases Preclinical investigations have also revealed the potential of simpler derivatives. Specifically, 2-(N-piperidinyl)acetic acid hydrazide has demonstrated antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. researchgate.net The same compound also exhibited spasmolytic effects comparable to the drug drotaverine in in-vitro studies. researchgate.net These findings suggest that the this compound core could serve as a foundational structure for developing new antimicrobial and antispasmodic agents.

The table below outlines the potential therapeutic applications for different classes of this compound derivatives.

| Therapeutic Area | Derivative Class | Mechanism/Target | Potential Indication(s) | Source(s) |

| CNS Disorders | (Phenyl)(2-piperidyl)acetic Acid Esters (e.g., Ethylphenidate) | Selective Dopamine Transporter (DAT) Inhibition | Attention-Deficit/Hyperactivity Disorder (ADHD) | nih.gov |

| CNS Disorders | Trans-2-decenoic Acid Conjugates | Neurotrophic Factor-like Effects | Dementia, Alzheimer's, Parkinson's, Depression | google.com |

| Metabolic Diseases | Substituted Pyridyl Derivatives (e.g., AZD4017) | 11β-HSD1 Inhibition | Type 2 Diabetes, Non-alcoholic Fatty Liver Disease (NAFLD) | researchgate.netmdpi.comnih.gov |

| Infectious Diseases | Hydrazide Derivatives | Undefined antimicrobial action | Bacterial Infections (e.g., E. coli, S. aureus) | researchgate.net |

| Gastrointestinal/Systemic | Hydrazide Derivatives | Spasmolytic Activity | Conditions involving smooth muscle spasms | researchgate.net |

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool for isolating and measuring 2-Piperidylacetic Acid and its related structures. The choice of technique depends on the analytical goal, whether it is high-sensitivity quantification in plasma or purification and analysis of a synthetic derivative.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a gold standard for the quantitative analysis of small molecules in biological fluids due to its exceptional sensitivity and selectivity. nih.gov This technique combines the separation power of liquid chromatography with the precise mass detection of mass spectrometry.

In a relevant study focused on 2-pyridylacetic acid, a major metabolite of betahistine and a structural analog of this compound, a sensitive LC-MS/MS assay was developed for its determination in human plasma. nih.gov The method involved extracting the analyte from plasma via liquid-liquid extraction, followed by analysis using an electrospray ionization (ESI) interface. nih.gov ESI is a soft ionization technique that keeps the molecule intact, allowing for the detection of the molecular ion. acdlabs.com In tandem mass spectrometry (MS/MS), a specific parent ion is selected in the first quadrupole (Q1), fragmented in a collision cell (Q2), and a specific fragment ion is monitored in the third quadrupole (Q3), a process known as Multiple Reaction Monitoring (MRM). uab.edu This high specificity minimizes background interference and enhances sensitivity.

The validated method for 2-pyridylacetic acid demonstrated a lower limit of quantitation of 1 ng/mL from a 0.5 mL plasma sample. nih.gov The precision and accuracy of the method were high, with intra- and interday relative standard deviations below 10% and accuracy within ±7%. nih.gov This level of performance is crucial for pharmacokinetic studies, where tracking drug metabolite concentrations over time is essential. nih.gov

| Parameter | Method Details for 2-Pyridylacetic Acid Analysis | Source |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Sample Preparation | Liquid-liquid extraction from human plasma | nih.gov |

| Ionization | Electrospray Ionization (ESI) | nih.gov |

| Lower Limit of Quantitation | 1 ng/mL | nih.gov |

| Precision (RSD) | < 10% | nih.gov |

| Accuracy | within ±7% | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of chemical compounds. It is particularly useful for analyzing derivatives of this compound, such as ritalinic acid (α-phenyl-α-(2-piperidyl)acetic acid), the major metabolite of methylphenidate. nih.gov

A "high-performance" liquid-chromatographic assay was developed for measuring ritalinic acid in serum. nih.gov The procedure involved an initial extraction step using charcoal to adsorb the ritalinic acid from the serum, followed by elution with methanol. nih.gov The chromatographic separation was achieved on a µ-Bondapak C-18 column, a type of reversed-phase column where the stationary phase is nonpolar. nih.gov The mobile phase consisted of a potassium phosphate buffer and acetonitrile, which allows for the separation of components based on their hydrophobicity. nih.gov

Detection was performed using a UV spectrophotometer at a wavelength of 192 nm, where the analyte and internal standard absorb light. nih.gov The method demonstrated good analytical recovery (>73%) and day-to-day precision (CV <12%), enabling reliable quantification of ritalinic acid at concentrations above 50 µg/L. nih.gov For compounds lacking a strong chromophore, derivatization with a UV-absorbing or fluorescent tag can be employed prior to HPLC analysis to enhance detection. google.com

| Parameter | Method Details for Ritalinic Acid Analysis | Source |

| Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Column | µ-Bondapak C-18 | nih.gov |

| Mobile Phase | Potassium phosphate buffer (20 mmol/L, pH 3.8) / Acetonitrile (93/7 by volume) | nih.gov |

| Detection | UV Absorbance at 192 nm | nih.gov |

| Quantification Limit | > 50 µg/L | nih.gov |

| Analytical Recovery | > 73% | nih.gov |

| Day-to-day Precision (CV) | < 12% | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Spectroscopic Methods for Structural Elucidation of Derivatives

The synthesis of new chemical entities based on the this compound scaffold requires rigorous structural confirmation. Spectroscopic methods are essential for this purpose, providing detailed information about the molecular structure, functional groups, and atomic connectivity. uoa.grroutledge.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the structure of organic molecules. ¹H NMR provides information on the number and types of hydrogen atoms and their connectivity through spin-spin coupling. Protons on the carbon atom adjacent (alpha) to the carbonyl group of a carboxylic acid derivative typically resonate in the 2.0-3.0 ppm region of the spectrum. libretexts.org ¹³C NMR reveals the number of unique carbon environments in the molecule. The carbonyl carbon of a carboxylic acid derivative has a characteristic chemical shift in the range of 160-185 ppm. oregonstate.edu Two-dimensional NMR techniques, such as COSY and HMQC, can be used to establish direct and long-range correlations between protons and carbons, allowing for the unambiguous assembly of the molecular structure. uoc.gr

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. libretexts.org Carboxylic acid derivatives have very distinct IR absorption bands. The carbonyl (C=O) group gives rise to a strong, sharp absorption peak. openstax.org The position of this peak is diagnostic of the type of derivative: acid chlorides absorb at high frequencies (1790-1815 cm⁻¹), while esters (1735-1750 cm⁻¹) and amides (1650-1690 cm⁻¹) absorb at progressively lower frequencies. oregonstate.edu This is due to the electronic effect of the heteroatom attached to the carbonyl carbon. oregonstate.edu For the parent acid, a very broad O-H stretch is also observed between 2500 and 3300 cm⁻¹. openstax.org

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. lcms.cz The fragmentation pattern observed in the mass spectrum gives further structural clues. A common fragmentation pathway for carboxylic acid derivatives is the cleavage of the bond between the carbonyl carbon and the heteroatom, resulting in the formation of a stable acylium ion (R-CO⁺). libretexts.org

| Spectroscopic Technique | Characteristic Signal for this compound Derivatives | Source |

| ¹H NMR | Protons alpha to C=O: ~2.0-3.0 ppm | libretexts.org |

| ¹³C NMR | Carbonyl Carbon (C=O): ~160-185 ppm | oregonstate.edu |

| IR Spectroscopy | C=O Stretch: 1650-1815 cm⁻¹ (position depends on derivative type) | oregonstate.edu |

| IR Spectroscopy | O-H Stretch (for acid): Broad, 2500-3300 cm⁻¹ | openstax.org |

| Mass Spectrometry | Major Fragment: Acylium Ion [M-Y]⁺ (where Y is the group attached to the carbonyl) | libretexts.org |

Application of Isotope-Labeled Compounds in Metabolic Tracing Studies

Isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. bitesizebio.com By replacing an atom (like ¹²C or ¹H) with its heavier, stable isotope (like ¹³C or ²H/deuterium), the compound becomes "trackable" by mass spectrometry or NMR without altering its fundamental chemical properties. bitesizebio.commedchemexpress.com This approach provides dynamic insights into metabolic pathways, revealing how a parent compound is converted into its various metabolites. nih.gov

This method has been instrumental in studying the metabolism of drugs that produce piperidine-containing acetic acid derivatives. For instance, in a study investigating the interaction between methylphenidate and ethanol, deuterium-labeled ethanol was used. nih.gov The purpose was to determine if ethylphenidate, a pharmacologically active metabolite, was formed via enzymatic transesterification in the liver. By incubating a rat liver homogenate with methylphenidate and deuterium-labeled ethanol, researchers could detect the formation of ethylphenidate that incorporated the deuterium label. nih.gov This definitively proved that the ethyl group came from the co-administered ethanol, confirming the metabolic pathway. nih.gov

Such studies are critical for understanding drug-drug interactions and the formation of active or toxic metabolites. The use of stable isotope-labeled compounds, such as deuterium-labeled this compound or its precursors, allows researchers to follow the molecule's journey through the body, quantify its conversion rates, and identify the enzymes and pathways involved. nih.govnih.govmedchemexpress.com

Theoretical and Computational Chemistry Studies of 2-piperidylacetic Acid

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for modeling the interaction between a small molecule ligand and a protein's binding site.

In the context of 2-Piperidylacetic Acid and its derivatives, molecular docking studies have been employed to elucidate potential biological targets and understand binding mechanisms. For instance, a derivative, 2-[(3R,4S)-3-[2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethyl]-4-piperidyl]acetic acid, was identified through virtual screening and showed a high docking score with the NS2B/NS3 protease of the Zika virus. researchgate.net The docking analysis revealed that the piperidine ring's nitrogen atom forms hydrogen bonds with Val 1072 and Asp 1075 of the protease, suggesting a potential inhibitory role. researchgate.net

Another study focused on designing inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. researchgate.net A derivative of this compound, AZD4017 (2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]-3-piperidyl]acetic acid), was identified as a potent and selective inhibitor. researchgate.netebi.ac.uk Molecular docking of AZD4017 into the active site of human 11β-HSD1 provided insights into its binding mode, contributing to its development as a clinical candidate. researchgate.netebi.ac.uk

Furthermore, molecular docking has been utilized to investigate the interaction of piperidinylpiperidine derivatives with Acetyl-CoA Carboxylase (ACC), a target for metabolic diseases. mdpi.com These studies help in understanding the structure-activity relationships and guide the synthesis of more potent inhibitors. mdpi.com

Interactive Table: Examples of Molecular Docking Studies Involving this compound Derivatives.

| Derivative | Protein Target | Key Interactions | Docking Score/Affinity | Reference |

|---|---|---|---|---|

| 2-[(3R,4S)-3-[2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethyl]-4-piperidyl]acetic acid | Zika Virus NS2B/NS3 Protease | Hydrogen bonds between piperidine N1 and Val 1072, Asp 1075 | Glide Energy: -43.241 kcal/mol | researchgate.net |

| AZD4017 | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Not specified in abstract | IC50 = 7 nM | researchgate.net |

| Piperidinylpiperidine derivative (7a) | Acetyl-CoA Carboxylase (ACC) | Similar binding mode to CP-640186, additional hydrogen bond with Lys-1967 | IC50 (ACC1) = 189 nM, IC50 (ACC2) = 172 nM | mdpi.com |

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. mdpi.comimperial.ac.uk These methods provide insights into molecular geometry, reactivity, and spectroscopic properties, which are crucial for understanding a compound's behavior at the molecular level. d-nb.infomdpi.com

For derivatives of this compound, quantum chemical calculations have been used to understand their structure and reactivity. For example, studies on related heterocyclic compounds have utilized DFT to calculate parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com The energy difference between the HOMO of a molecule and the LUMO of a target can indicate the potential for interaction, where the molecule acts as an electron donor. mdpi.com

In a study of ester collectors for mineral flotation, DFT calculations were used to analyze the bond lengths and bond orders of the active groups, providing a measure of the covalent bond strength. mdpi.com Such analyses can be applied to this compound to understand the reactivity of its carboxylic acid and piperidine functional groups.

Furthermore, quantum chemical calculations can be used to determine various molecular properties that influence a compound's pharmacological profile. These calculations can help in understanding the stability and conformational preferences of the molecule, which are important for its interaction with biological targets. igem.wikiutep.edu

Interactive Table: Key Parameters from Quantum Chemical Calculations.

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to the chemical reactivity and stability of the molecule. |

| Bond Length/Order | Distance between two bonded atoms and the number of chemical bonds between them | Provides information on the strength and nature of chemical bonds. |

Pharmacophore Modeling and In Silico Screening Applications

Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov This model then serves as a 3D query for screening large compound databases to find new, structurally diverse molecules with the potential for similar activity. mdpi.comnih.gov

While specific pharmacophore models developed directly from this compound are not extensively documented in the provided search results, the compound and its derivatives are relevant to this field. For instance, this compound can serve as a scaffold or fragment in the design of new molecules. Its structural features—a hydrogen bond donor (the secondary amine), a hydrogen bond acceptor (the carbonyl oxygen), and a negatively ionizable feature (the carboxylic acid)—are typical components of pharmacophore models. nih.govresearchgate.net